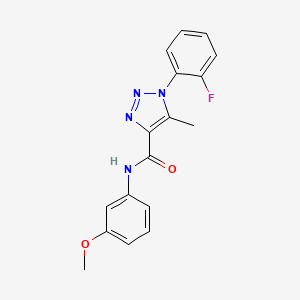

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a methyl group at position 5, a 2-fluorophenyl group at position 1, and a carboxamide moiety linked to a 3-methoxyphenyl ring. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-12-6-5-7-13(10-12)24-2)20-21-22(11)15-9-4-3-8-14(15)18/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPACKPRTARVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenyl group and a halogenated precursor.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: The triazole ring can engage in coupling reactions, such as Sonogashira or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These results suggest that the compound may interfere with cellular processes critical for tumor growth and proliferation, although further studies are needed to elucidate the exact mechanisms involved .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory activity. It appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development into anti-inflammatory drugs .

Potential Therapeutic Uses

Given its promising biological activities, this compound could have several therapeutic applications:

- Cancer Treatment : As indicated by its anticancer properties, it may be developed into a chemotherapeutic agent targeting specific cancer types.

- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A comprehensive investigation demonstrated that the compound significantly inhibited tumor growth in xenograft models.

- Inflammation Model Studies : In vivo studies indicated reduced edema and pain responses in animal models treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.

DNA Intercalation: The triazole ring may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in:

- Position of fluorine on the phenyl ring (ortho vs. para).

- Substituents on the triazole core (methyl, ethyl, isopropyl).

- N-linked aromatic groups (methoxyphenyl, fluorophenyl, quinolinyl, naphthalenyl).

Table 1: Comparative Physicochemical Data

Key Observations :

- Fluorine Position : Para-substituted fluorophenyl (3d) exhibits a higher melting point (240–241°C) than ortho-substituted (3c, 180–181°C), likely due to enhanced crystallinity from symmetrical packing .

- The target compound’s 3-methoxyphenyl group balances hydrophobicity and hydrogen-bonding capacity .

- Triazole Substituents : Methyl at position 5 (as in the target) is smaller than ethyl or isopropyl (3o, 3p), favoring metabolic stability and membrane permeability .

Biological Activity

1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15FN4O2

- Molecular Weight : 326.33 g/mol

- InChIKey : NMKIFDLCKCFOLR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit various pathogens.

| Activity Type | Organism Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 5.0 | |

| Antibacterial | E. coli | 12.0 | |

| Antiviral | HSV-1 | 4.5 |

Anticancer Activity

The compound has shown promising anticancer properties in various studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 8.0 | Apoptosis induction |

| Lung Cancer | A549 | 10.5 | Cell cycle arrest |

| Colon Cancer | HCT116 | 7.5 | Inhibition of PI3K/Akt pathway |

The biological activity of 1-(2-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to apoptosis in cancer cells .

Study on Antitrypanosomal Activity

A recent study evaluated the trypanocidal potential of various triazole analogs, including this compound. Results indicated significant activity against Trypanosoma cruzi with an IC50 value of 6.20 µM. This suggests that modifications to the triazole scaffold can enhance its efficacy against parasitic infections .

Synthesis and Evaluation

In a study focused on synthesizing triazole-containing compounds, researchers aimed to develop derivatives with enhanced antifungal activity. Although some derivatives showed minimal activity against bacterial strains, the presence of specific functional groups improved overall bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.